(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate
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Overview
Description
(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate is a complex organic compound that features a pyran ring substituted with multiple hydroxyl groups and a stearate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate typically involves the esterification of stearic acid with a tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methanol precursor. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to promote ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, (Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. Its structural features make it a suitable candidate for investigating the interactions between enzymes and substrates.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of hydroxyl groups and ester linkages may impart bioactivity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an additive in polymer formulations to enhance properties such as flexibility and thermal stability.
Mechanism of Action
The mechanism of action of (Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate involves its interaction with molecular targets through its hydroxyl and ester functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions that influence the compound’s behavior in biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A sterically hindered phenolic antioxidant used in polymer stabilization.
Methanesulfonyl chloride: An organosulfur compound used in organic synthesis.
Uniqueness
(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate is unique due to its combination of a pyran ring with multiple hydroxyl groups and a stearate ester
Properties
CAS No. |
67953-13-3 |
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Molecular Formula |
C27H52O7 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
[4-hydroxy-3,5,5-tris(hydroxymethyl)oxan-3-yl]methyl octadecanoate |
InChI |
InChI=1S/C27H52O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(31)34-23-27(20-30)22-33-21-26(18-28,19-29)25(27)32/h25,28-30,32H,2-23H2,1H3 |
InChI Key |
BPFNDUHQLDMVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(COCC(C1O)(CO)CO)CO |
Origin of Product |
United States |
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